molecular formula C17H14Cl2N2O5 B10979012 Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B10979012
M. Wt: 397.2 g/mol
InChI Key: SGBRKNWSHRVHHB-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields It is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a terephthalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of 3,4-dichloroaniline with dimethyl terephthalate. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted anilines. These products have diverse applications in the synthesis of dyes, pharmaceuticals, and advanced materials .

Scientific Research Applications

DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The dichloroaniline moiety can bind to enzyme active sites, inhibiting their function. This interaction disrupts key biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
  • DIMETHYL 2-{[(2,5-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
  • DIMETHYL 2-{[(2,6-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE

Uniqueness

DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other dichloroaniline derivatives. Its unique structure also imparts specific physical and chemical properties, such as solubility and stability, which are advantageous in various applications .

Properties

Molecular Formula

C17H14Cl2N2O5

Molecular Weight

397.2 g/mol

IUPAC Name

dimethyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H14Cl2N2O5/c1-25-15(22)9-3-5-11(16(23)26-2)14(7-9)21-17(24)20-10-4-6-12(18)13(19)8-10/h3-8H,1-2H3,(H2,20,21,24)

InChI Key

SGBRKNWSHRVHHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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